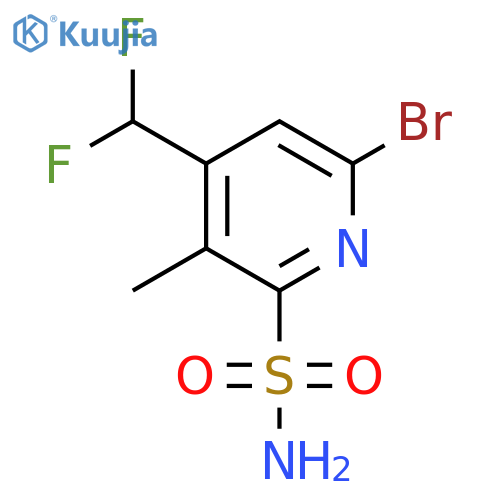

Cas no 1806869-06-6 (6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide)

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide

-

- インチ: 1S/C7H7BrF2N2O2S/c1-3-4(6(9)10)2-5(8)12-7(3)15(11,13)14/h2,6H,1H3,(H2,11,13,14)

- InChIKey: VGAIBCKMZPYHMA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)F)=C(C)C(=N1)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 319

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 81.4

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058273-1g |

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide |

1806869-06-6 | 97% | 1g |

$3,069.40 | 2022-03-31 | |

| Alichem | A029058273-500mg |

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide |

1806869-06-6 | 97% | 500mg |

$1,646.30 | 2022-03-31 | |

| Alichem | A029058273-250mg |

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide |

1806869-06-6 | 97% | 250mg |

$969.60 | 2022-03-31 |

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamideに関する追加情報

Introduction to 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide (CAS No. 1806869-06-6)

6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide (CAS No. 1806869-06-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, particularly in the development of new therapeutic agents. The presence of a bromine atom, difluoromethyl group, and a methyl group in its structure contributes to its distinct chemical properties and biological activities.

The synthesis of 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide involves a series of well-defined chemical reactions, including the formation of the pyridine ring, introduction of the bromine and difluoromethyl groups, and the final sulfonation step. These synthetic pathways have been extensively studied and optimized to ensure high yields and purity, making the compound readily available for further research and development.

In recent years, the interest in 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide has been driven by its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Moreover, the compound's structural features make it an attractive candidate for further modification and optimization. The bromine atom can be replaced with other halogens or functional groups to explore a broader range of biological activities. Similarly, the difluoromethyl group can be modified to enhance metabolic stability or improve pharmacokinetic properties. These modifications can be guided by computational methods such as molecular docking and quantum mechanics calculations, which provide insights into the interactions between the compound and its biological targets.

The biological activity of 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide has been evaluated in various in vitro and in vivo models. In cell-based assays, it has demonstrated potent cytotoxic effects against several cancer cell lines, including those derived from lung, breast, and colon cancers. These findings are supported by mechanistic studies that have identified specific molecular targets and signaling pathways affected by the compound.

Clinical trials are currently underway to assess the safety and efficacy of 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic profiles. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.

In addition to its therapeutic potential, 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide has also been explored for its use as a chemical probe in basic research. Its ability to selectively modulate specific biological processes makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets. For example, it has been used to study the role of certain enzymes in cancer progression and inflammation.

The environmental impact of 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide is another important consideration. Studies have shown that it is biodegradable under certain conditions and does not accumulate in environmental compartments. This is crucial for ensuring its safe use in pharmaceutical applications without adverse ecological effects.

In conclusion, 6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide (CAS No. 1806869-06-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.

1806869-06-6 (6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide) 関連製品

- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)

- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)

- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)

- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)

- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)